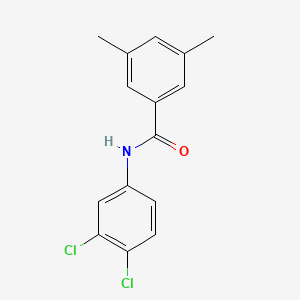

N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide, commonly known as DCMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCMF belongs to the class of benzamides and is widely used in various scientific studies for its unique biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthetic Opioids Research : N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide is structurally related to synthetic opioids like U-47700. The study of such compounds is important for understanding their pharmacological properties and potential therapeutic applications, despite their potential for abuse. Research in this area focuses on finding alternatives to opium-based derivatives with reduced side-effect profiles, including lower dependence and abuse potential (Elliott, Brandt, & Smith, 2016).

Herbicide Research : Compounds like diuron (N'-[3,4-dichlorophenyl]-N,N-dimethylurea), which share a similar chemical structure, are widely used as herbicides. Research in this field explores methods like the electro-Fenton process for degrading these compounds in the environment and evaluating their toxicity (Oturan et al., 2008).

Chemical Synthesis and Utility : The molecule is part of a broader family of compounds that are studied for their roles in chemical synthesis. Research in this area includes the synthesis of derivatives and exploring their potential applications in various fields, such as materials science or pharmaceuticals (Hanessian & Moralioglu, 1972).

Antimicrobial and Anti-inflammatory Research : Derivatives of N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide, such as N-Pyrazolyl benzamide derivatives, are studied for their antimicrobial and anti-inflammatory properties. This research is significant in the development of new medications and treatments (Fatima, Kulkarni, & Mantipragada, 2015).

Environmental Bioremediation : Studies have also focused on the bioremediation of environmental pollutants that are chemically similar to N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide. For example, research on the bioremediation of diuron using cyclodextrin-based technology showcases the potential environmental applications of these compounds (Villaverde et al., 2012).

Wirkmechanismus

Target of Action

N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide, also known as DCMU, is an algicide and herbicide that primarily targets the photosynthetic machinery in plants . It specifically inhibits photosystem II, a key component of the photosynthetic electron transport chain .

Mode of Action

N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide interacts with its target by binding to the Q_B plastoquinone binding site of photosystem II . This binding disallows the electron flow from photosystem II to plastoquinone, thereby interrupting the photosynthetic electron transport chain . This interruption reduces the plant’s ability to convert light energy into chemical energy, in the form of ATP and reductant potential .

Biochemical Pathways

The primary biochemical pathway affected by N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide is photosynthesis . By inhibiting photosystem II, it disrupts the photosynthetic electron transport chain, which is crucial for the light-dependent reactions of photosynthesis . This disruption affects the downstream production of ATP and NADPH, which are essential for the light-independent reactions (Calvin cycle) of photosynthesis .

Result of Action

The molecular and cellular effects of N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide’s action primarily involve the disruption of photosynthesis . This disruption can lead to a decrease in the plant’s growth and development, as the plant’s ability to produce the energy and reducing power necessary for these processes is compromised .

Eigenschaften

IUPAC Name |

N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO/c1-9-5-10(2)7-11(6-9)15(19)18-12-3-4-13(16)14(17)8-12/h3-8H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMNGQJFBUSGEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-hydroxy-1-methyl-9-naphthalen-1-yl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2613551.png)

![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2613552.png)

![ethyl N-[(3-chlorophenyl)(2-oxocycloheptyl)methyl]carbamate](/img/structure/B2613559.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2613562.png)

![1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2613568.png)

![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl cyclopropanecarboxylate](/img/structure/B2613574.png)